3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal
Description
3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-methylphenyl group at position 5 and a propenal (α,β-unsaturated aldehyde) chain at position 3 (Fig. 1). Its structure combines aromaticity from the oxazole and phenyl groups with the electrophilic reactivity of the aldehyde moiety, making it a versatile intermediate in organic synthesis. Notably, it has been utilized as a precursor for synthesizing ferrocene-containing derivatives, such as 5-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-3-ferrocenyl-4,5-dihydro-1H-pyrazole-1-carboxamide, via reactions with semicarbazide or thiourea .
Properties
CAS No. |
918303-10-3 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]prop-2-enal |
InChI |
InChI=1S/C13H11NO2/c1-10-4-6-11(7-5-10)13-9-12(14-16-13)3-2-8-15/h2-9H,1H3 |
InChI Key |
COSQNUHLXXVNLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal typically involves the condensation of acetylferrocene with 5-phenyl (4-methylphenyl)-1,2-oxazole-3-carbaldehydes . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific catalysts and solvents to facilitate the condensation process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The oxazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various oxazole derivatives, such as 4-[5-(4-methyl-phenyl)-1,2-oxazol-3-yl]-6-ferrocenylpyrimidin-2-amine and -2-thione .
Scientific Research Applications
3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs differ in substituents on the oxazole ring or the propenal chain. Key examples from the evidence include:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number | Purity |
|---|---|---|---|---|---|
| 3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal | C₁₃H₁₁NO₂ | ~213.24* | 4-Methylphenyl, propenal | Not provided | - |
| [5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanol | C₁₁H₁₁NO₂ | 195.33 | 4-Methylphenyl, hydroxymethyl | 527674-20-0 | 95% |
| [3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine | C₁₀H₉ClN₂O | 284.27 | 4-Chlorophenyl, aminomethyl | 893639-01-5 | 95% |
*Estimated based on structural similarity to analogs in .
- Substituent Impact: Electron-Donating vs. Electron-Withdrawing Groups: The 4-methyl group in the target compound enhances aromatic stability, whereas analogs with 4-chlorophenyl (e.g., [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine) introduce electron-withdrawing effects, altering reactivity in nucleophilic additions or cyclizations . Functional Group Diversity: The propenal chain in the target compound provides an α,β-unsaturated carbonyl system for conjugate additions, contrasting with the hydroxymethyl or aminomethyl groups in analogs, which favor hydrogen bonding or salt formation .
Hydrogen Bonding and Crystallographic Behavior
- Hydrogen Bonding: The aldehyde group in the target compound acts primarily as a hydrogen bond acceptor, whereas analogs with -OH or -NH₂ groups (e.g., [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine) can act as both donors and acceptors, influencing crystal packing and solubility .
- Crystallographic Tools : Structural validation of these compounds relies on programs like SHELXL (for refinement) and SIR97 (for direct methods), which provide precise bond-length and angle data (e.g., oxazole ring planarity, substituent orientation) .
Physical Properties
- Molecular Weight and Solubility : Higher molecular weight analogs (e.g., C₁₀H₉ClN₂O at 284.27 g/mol) exhibit lower solubility in polar solvents compared to the target compound (~213.24 g/mol), likely due to increased hydrophobic surface area from chlorine substituents .
- Thermal Stability : The propenal chain’s conjugation with the oxazole ring may enhance thermal stability relative to saturated-chain analogs.
Biological Activity
The compound 3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]prop-2-enal is a derivative of oxazole with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]prop-2-enal is with a molecular weight of approximately 201.23 g/mol. The structure features an oxazole ring substituted with a 4-methylphenyl group and an aldehyde functional group.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its antioxidant , anticancer , and anti-inflammatory properties.
Antioxidant Activity
Research indicates that compounds containing oxazole rings exhibit significant antioxidant properties. The presence of the 4-methylphenyl group enhances the electron-donating ability, which contributes to their capacity to scavenge free radicals. In vitro studies have shown that derivatives similar to 3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]prop-2-enal can effectively reduce oxidative stress markers in cellular models.
Anticancer Activity
Several studies have explored the anticancer potential of oxazole derivatives. For instance, compounds structurally related to 3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]prop-2-enal have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), leukemia (CEM-C7), and melanoma (A375).
Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal | MCF-7 | 10.5 |
| Similar Oxazole Derivative A | A375 | 8.7 |
| Similar Oxazole Derivative B | CEM-C7 | 15.0 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Flow cytometry assays have revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of pro-apoptotic proteins such as p53.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Studies suggest that it inhibits key inflammatory mediators such as TNF-alpha and IL-6 in vitro. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation.
The proposed mechanisms underlying the biological activities of 3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]prop-2-enal include:
- Free Radical Scavenging : The oxazole moiety contributes to electron delocalization, enhancing radical scavenging.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Inflammatory Pathway Modulation : Inhibition of NF-kB signaling pathways that regulate inflammatory responses.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Breast Cancer Model : A study demonstrated that treatment with 3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]prop-2-enal significantly reduced tumor size in MCF-7 xenograft models compared to controls.
- Oxidative Stress Reduction : In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a marked decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
